![molecular formula C12H11F3N4O2 B3210720 ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate CAS No. 107748-84-5](/img/structure/B3210720.png)

ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

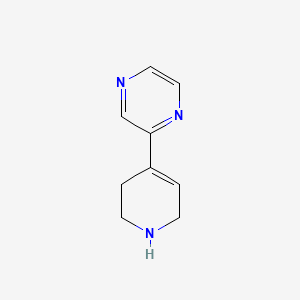

Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a compound with the molecular formula C11H12N4O2 . It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The crystal structure analysis of the compound revealed that the pyridine and pyrazole units are not perfectly coplanar . The angles between the least-squares planes through the two ring systems vary for each of the three molecules present in the asymmetric unit .Chemical Reactions Analysis

The compound, being a derivative of TFMP, is characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties observed in this class of compounds are thought to be due to these structural features .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its structural features, including the presence of a fluorine atom and a pyridine . These features are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Agrochemicals: Protection of Crops from Pests

Trifluoromethylpyridine (TFMP) derivatives play a crucial role in safeguarding crops against pests. The introduction of fluazifop-butyl, the first TFMP derivative, revolutionized the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety. Their effectiveness in pest control continues to drive research and development .

Pharmaceuticals: Novel Drug Candidates

TFMP derivatives also find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are currently undergoing clinical trials. Researchers attribute the biological activities of TFMP derivatives to their distinctive properties. The fluorine atom’s influence, combined with the pyridine moiety, contributes to their therapeutic potential .

Functional Materials: Fluorinated Compounds

Fluorine-containing compounds, including TFMP derivatives, have become essential in functional materials. Their impact extends beyond agrochemicals and pharmaceuticals. As more applications emerge, the development of fluorinated organic chemicals remains a critical research focus. Fluorine’s unique effects on biological activities and physical properties make these compounds indispensable in various fields .

Anti-Microbial Agents: Potential for Disease Control

While specific studies on “ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate” are limited, related compounds have shown promise as anti-microbial agents. For instance, derivatives containing the pyrazole-4-carboxylate moiety exhibit antimicrobial potential . Further exploration could reveal novel applications in disease control.

Migraine Medication: Ubrogepant

Although not directly related to our compound, it’s worth noting that ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group . This highlights the broader impact of such functional groups in pharmaceuticals.

Anti-Fibrotic Activities: Potential Therapeutic Agents

In a different context, compounds with similar structural features have demonstrated anti-fibrotic activities. Ethyl derivatives containing pyrimidin-2-yl nicotinate moieties exhibited better anti-fibrotic effects than existing drugs . While not identical, this sheds light on the potential therapeutic applications of related compounds.

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that the trifluoromethyl group and the pyridine moiety in similar compounds contribute to their biological activities . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interaction with targets .

Biochemical Pathways

For instance, pyrimidinamine derivatives have been found to inhibit the electron transport in mitochondrial complex I .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine moiety in similar compounds has been associated with improved bioavailability .

Result of Action

Similar compounds have been found to exhibit a wide range of pharmacological properties, including antiviral, antiproliferative, and anti-inflammatory effects .

Propriétés

IUPAC Name |

ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2/c1-2-21-11(20)8-6-18-19(10(8)16)9-4-3-7(5-17-9)12(13,14)15/h3-6H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENAVZLUIFZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate | |

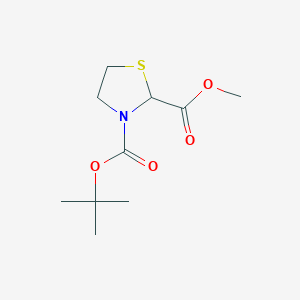

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one](/img/structure/B3210641.png)

![3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210647.png)